molecular formula C23H20F3N7O2S3 B2819368 N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393839-90-2

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2819368
CAS RN: 393839-90-2
M. Wt: 579.64
InChI Key: AJMXBHDUWMMXPE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. For instance, trifluoromethyl groups are known to be electron-withdrawing, which could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and stability .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties: The compound exhibits promising anticancer activity due to its unique chemical structure. Researchers have explored its potential as a targeted therapy for specific cancer types. Mechanistic studies suggest that it interferes with key cellular pathways involved in tumor growth and metastasis. Further investigations are needed to optimize its efficacy and safety profile.

Agrochemical Applications:

Fungicidal Activity: The compound’s trifluoromethyl group enhances its antifungal properties. It has demonstrated efficacy against various plant pathogens, making it a potential candidate for developing novel fungicides. Researchers are investigating its mode of action and compatibility with existing agricultural practices.

Materials Science:

Organic Semiconductors: The compound’s conjugated structure and electron-rich moieties make it suitable for organic semiconductor applications. It could serve as a building block for designing efficient organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. Researchers are exploring its charge transport properties and stability.

Coordination Chemistry:

Ligand Design: The compound’s benzimidazole and triazole moieties can act as versatile ligands in coordination chemistry. Researchers have synthesized metal complexes using this compound as a ligand, leading to interesting properties such as luminescence, catalysis, and magnetic behavior. Its coordination chemistry potential warrants further investigation.

Environmental Chemistry:

Trifluoromethylating Reagent: The trifluoromethyl group in the compound serves as a valuable synthetic reagent. It can introduce trifluoromethyl groups into various organic molecules, enabling the synthesis of fluorinated compounds with improved properties. Researchers are exploring its use in sustainable and environmentally friendly reactions.

Computational Chemistry:

Quantum Chemical Studies: The compound’s complex structure provides an interesting challenge for computational chemists. Density functional theory (DFT) calculations can elucidate its electronic properties, reactivity, and interactions with other molecules. Such studies contribute to our understanding of chemical bonding and guide further experimental work.

These applications highlight the compound’s multifaceted potential across diverse scientific fields. Researchers continue to explore its properties, mechanisms, and practical applications, driving innovation and discovery. 🌟

properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N7O2S3/c1-2-36-22-32-30-20(38-22)28-18(34)13-37-21-31-29-17(12-27-19(35)14-7-4-3-5-8-14)33(21)16-10-6-9-15(11-16)23(24,25)26/h3-11H,2,12-13H2,1H3,(H,27,35)(H,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMXBHDUWMMXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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